molecular formula C20H18BrN5O4 B2505592 N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941959-65-5

N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2505592
CAS RN: 941959-65-5
M. Wt: 472.299
InChI Key: QKVVFZBJLQHKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18BrN5O4 and its molecular weight is 472.299. The purity is usually 95%.
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Scientific Research Applications

COX Inhibitory Activity

N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide, as a part of the 1,2,4-triazine derivatives family, has been researched for its cyclooxygenase (COX) inhibitory activity. A study by Ertas et al. (2022) synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, including compounds with a 4-methoxyphenyl group, which demonstrated significant inhibitory activity on COX-2 enzyme. Specifically, compound 4k showed high selectivity for this enzyme. Molecular docking studies supported its COX-2 selectivity (Ertas et al., 2022).

Cytotoxic Activity

Research into the cytotoxic activity of similar compounds has been conducted. For example, Akbarzadeh et al. (2015) synthesized 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c][1,2,4]triazin-6-amine derivatives, testing them against various cancer cell lines. They found that introducing hydroxyl and methoxy groups on the phenyl ring can modulate cytotoxic activity. Some derivatives showed promising cytotoxicity against specific cell lines, suggesting potential applications in cancer research (Akbarzadeh et al., 2015).

Antimicrobial Activity

Derivatives of 1,2,4-triazines, including those with methoxyphenyl groups, have been evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with methoxyphenyl, and tested them for antimicrobial properties. They found that some of these compounds possessed good to moderate activities against various microorganisms, indicating potential applications in antimicrobial research (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

The research by Abu‐Hashem et al. (2020) on compounds derived from visnagenone and khellinone, including (4-methoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, demonstrated significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects. These findings suggest potential applications in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Yadav et al. (2015) studied the corrosion inhibition of N80 steel using synthesized triazine derivatives, including N 2 -(4-(2-amino-6-(4-methoxyphenyl)pyrimidine-4-yl)phenyl)-N 4 ,N 6 -diphenyl-1,3,5-triazine-2,4,6-triamine. The inhibitors were found to be effective, especially at higher concentrations, indicating potential applications in corrosion inhibition in industrial settings (Yadav et al., 2015).

properties

IUPAC Name

N-(4-bromophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O4/c1-30-16-8-6-15(7-9-16)24-10-11-25-18(28)19(29)26(23-20(24)25)12-17(27)22-14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVVFZBJLQHKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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